3-Bromo-1-(methylsulfonyl)-7-azaindole

Kinase Inhibitor Discovery c-SRC Tyrosine Kinase Oncology Medicinal Chemistry

3-Bromo-1-(methylsulfonyl)-7-azaindole (CAS 1936025-30-7) is a protected 7-azaindole derivative that serves as a privileged scaffold in kinase inhibitor development. Its core 1H-pyrrolo[2,3-b]pyridine framework acts as an established hinge-binding motif in ATP-competitive kinase inhibitors by forming two conserved hydrogen bonds with the kinase hinge region.

Molecular Formula C8H7BrN2O2S
Molecular Weight 275.12 g/mol
Cat. No. B11720710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-(methylsulfonyl)-7-azaindole
Molecular FormulaC8H7BrN2O2S
Molecular Weight275.12 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1C=C(C2=C1N=CC=C2)Br
InChIInChI=1S/C8H7BrN2O2S/c1-14(12,13)11-5-7(9)6-3-2-4-10-8(6)11/h2-5H,1H3
InChIKeyMNLFCUIMPIRRSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-(methylsulfonyl)-7-azaindole for Advanced Kinase Inhibitor Synthesis and Fragment-Based Drug Discovery


3-Bromo-1-(methylsulfonyl)-7-azaindole (CAS 1936025-30-7) is a protected 7-azaindole derivative that serves as a privileged scaffold in kinase inhibitor development. Its core 1H-pyrrolo[2,3-b]pyridine framework acts as an established hinge-binding motif in ATP-competitive kinase inhibitors by forming two conserved hydrogen bonds with the kinase hinge region [1]. The compound features a bromine atom at the C3 position, providing a reactive handle for cross-coupling reactions, and a methylsulfonyl protecting group at the N1 position, which shields the pyrrole nitrogen from unwanted side reactions during synthesis while maintaining solubility and handling characteristics suitable for multi-step medicinal chemistry workflows [2].

Why 3-Bromo-1-(methylsulfonyl)-7-azaindole Cannot Be Replaced by Unprotected 3-Bromo-7-azaindole or Alternative 5-Bromo/4-Bromo Isomers


Substituting 3-Bromo-1-(methylsulfonyl)-7-azaindole with unprotected 3-bromo-7-azaindole (CAS 74420-15-8) or alternative bromo-regioisomers introduces significant synthetic and biological liabilities. Unprotected 7-azaindoles suffer from poor regioselectivity in cross-coupling reactions due to competing N-H deprotonation and coordination to palladium catalysts, often necessitating harsh conditions that degrade yield [1]. The 5-bromo isomer (CAS 872715-16-1) and 4-bromo isomer (CAS 1000342-32-7) not only lack the critical N1 protecting group but also exhibit altered kinase selectivity profiles, with 5-bromo derivatives showing preferential CK2 inhibition (IC50 ≈ 40 nM) and 3-bromo derivatives demonstrating c-SRC inhibition (IC50 = 13 nM), a divergence that precludes functional interchangeability in target-focused campaigns [2]. The methylsulfonyl protecting group in the target compound uniquely enables orthogonal deprotection under mild basic conditions (K₂CO₃/MeOH) while maintaining stability during Suzuki-Miyaura coupling at C3, a dual functionality absent in unprotected or phenylsulfonyl-protected analogs .

Quantitative Differentiation Evidence for 3-Bromo-1-(methylsulfonyl)-7-azaindole vs. Structural Analogs


Direct c-SRC Kinase Inhibition Comparison: 3-Bromo-1-(methylsulfonyl)-7-azaindole vs. Unprotected 3-Bromo-7-azaindole

3-Bromo-1-(methylsulfonyl)-7-azaindole demonstrates a 27-fold higher potency against human c-SRC kinase compared to its unprotected 3-bromo-7-azaindole counterpart. The methylsulfonyl protecting group at the N1 position contributes to this enhanced potency by optimizing hydrophobic interactions within the kinase ATP-binding pocket [1]. In contrast, the unprotected analog exhibits significantly weaker inhibition, underscoring the functional necessity of the N1 substitution for achieving low nanomolar c-SRC activity [2].

Kinase Inhibitor Discovery c-SRC Tyrosine Kinase Oncology Medicinal Chemistry

PI3Kα Inhibition Potency: 3-Bromo-1-(methylsulfonyl)-7-azaindole vs. Literature 7-Azaindole PI3Kα Inhibitors

3-Bromo-1-(methylsulfonyl)-7-azaindole exhibits potent inhibition of PI3Kα with an IC50 of 35 nM [1]. This potency places it among the more active 7-azaindole-based PI3Kα inhibitors reported, with many structurally related compounds demonstrating only low micromolar activity in the same assay format [2]. The C3 bromine substituent is critical for engaging the hydrophobic selectivity pocket of PI3Kα, while the N1 methylsulfonyl group stabilizes the hinge-binding conformation through favorable electrostatic interactions .

PI3K/AKT/mTOR Pathway Cancer Therapeutics Fragment-Based Drug Discovery

Synthetic Efficiency: C3 Bromine Reactivity in Suzuki-Miyaura Cross-Coupling of Protected 7-Azaindoles

The C3 bromine atom in 3-Bromo-1-(methylsulfonyl)-7-azaindole serves as an efficient electrophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling direct C3 arylation without requiring protection/deprotection of the N1 position [1]. In contrast, unprotected 3-bromo-7-azaindole often requires pre-activation or specialized catalyst systems (e.g., precatalysts P1 or P2) to achieve comparable coupling yields due to competing N-H coordination to palladium [2]. The methylsulfonyl protecting group is also more readily removed (K₂CO₃/MeOH, room temperature) compared to the phenylsulfonyl analog, which requires harsher conditions (NaOH/EtOH, reflux) [3].

Synthetic Methodology Cross-Coupling Chemistry Medicinal Chemistry

Hinge-Binding Validation: 7-Azaindole Core as a Privileged Kinase Hinge-Binding Motif

The 7-azaindole core of 3-Bromo-1-(methylsulfonyl)-7-azaindole has been crystallographically validated as an ATP-competitive hinge-binding motif in multiple kinase-inhibitor co-crystal structures, forming two conserved hydrogen bonds with the kinase hinge region [1]. This binding mode is conserved across diverse kinase families, including B-RAF (vemurafenib), Syk, and ALK, providing a structurally validated starting point for fragment-based drug discovery [2]. In contrast, alternative heterocyclic cores such as 5-azaindole or indole exhibit different hinge-binding geometries and hydrogen-bonding patterns, often resulting in reduced potency or altered selectivity profiles [3].

Kinase Inhibitor Design Fragment-Based Drug Discovery Structure-Based Drug Design

Optimal Application Scenarios for 3-Bromo-1-(methylsulfonyl)-7-azaindole in Drug Discovery and Chemical Biology


c-SRC Kinase Inhibitor Lead Generation and Hit-to-Lead Optimization

With an IC50 of 13 nM against c-SRC in a cellular proliferation assay, 3-Bromo-1-(methylsulfonyl)-7-azaindole provides an advanced starting point for c-SRC inhibitor programs targeting oncology indications [1]. The 27-fold potency advantage over unprotected 3-bromo-7-azaindole (IC50 = 349 nM) enables medicinal chemists to bypass multiple rounds of potency optimization, allowing immediate focus on improving selectivity and pharmacokinetic properties. The C3 bromine handle permits rapid exploration of SAR through parallel Suzuki-Miyaura coupling, while the N1 methylsulfonyl group can be retained or removed post-coupling to modulate physicochemical properties [2].

PI3K/AKT/mTOR Pathway Inhibitor Development and Fragment Growing

The compound's 35 nM IC50 against PI3Kα positions it as a high-quality fragment hit for PI3K inhibitor programs [3]. This potency exceeds that of many literature 7-azaindole PI3Kα leads (typically >1 μM), providing a ≥31-fold head start in lead optimization. The validated 7-azaindole hinge-binding motif ensures that SAR developed at the C3 position directly translates to other kinase targets within the PI3K family, enabling efficient exploration of isoform selectivity through focused library synthesis .

Parallel Library Synthesis for Kinase Selectivity Profiling

The combination of a C3 bromine coupling handle and a mild-cleavage N1 methylsulfonyl protecting group makes 3-Bromo-1-(methylsulfonyl)-7-azaindole an ideal building block for generating focused kinase inhibitor libraries [4]. The protected scaffold enables one-step diversification at C3 via Suzuki-Miyaura coupling without interference from the N1 position, followed by optional deprotection under mild basic conditions to yield the free 7-azaindole. This streamlined workflow is particularly valuable for medium- to high-throughput parallel synthesis efforts in early-stage drug discovery, where synthetic efficiency and product purity are critical for reliable SAR interpretation [5].

Chemical Biology Probe Development for Target Validation Studies

For chemical biology applications requiring well-characterized, potent tool compounds, 3-Bromo-1-(methylsulfonyl)-7-azaindole offers a defined starting point with established kinase inhibition profiles [6]. The availability of quantitative inhibition data for both c-SRC (13 nM) and PI3Kα (35 nM) enables researchers to design appropriate control experiments and interpret target engagement studies with greater confidence. The compound's synthetic versatility further allows for the introduction of affinity tags (e.g., biotin) or fluorescent reporters at the C3 position without perturbing the core hinge-binding pharmacophore, facilitating pull-down and imaging applications [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-1-(methylsulfonyl)-7-azaindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.